8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Imidazo[2,1-c][1,2,4]triazine is a class of compounds that contain a fused-ring heterocycle . They have been studied for various applications, including as potential explosives and as acceptors in the construction of star-shaped tristriazolotriazine derivatives .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. For example, if it’s used as an explosive, it would undergo a rapid oxidation reaction . If it’s used in the construction of star-shaped tristriazolotriazine derivatives, it might undergo reactions with various donors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its density, melting point, and detonation velocity would be important if it’s used as an explosive .Scientific Research Applications
Luminescent Materials
This compound exhibits luminescent properties, making it relevant for optoelectronic applications. Researchers have synthesized a soluble luminescent polymer called poly[2-decyloxy-5-(4’-ethoxyphenyl)-1,4-phenylenevinylene] (DEP-PPV) by dehydrohalogenation of 1,4-bis(bromo-methyl)-2-decyloxy-5-(4’-ethoxyphenyl) benzene . Key findings include:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-18-10-8-17(9-11-18)26-12-13-27-21(29)19(24-25-22(26)27)20(28)23-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIKURZARCYBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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